molecular formula C7H11N3O B2781949 2-(Hydrazinylmethyl)-6-methoxypyridine CAS No. 1260656-80-1

2-(Hydrazinylmethyl)-6-methoxypyridine

Cat. No.: B2781949
CAS No.: 1260656-80-1
M. Wt: 153.185
InChI Key: PYVHDXUUINFGGA-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)-6-methoxypyridine is a pyridine derivative featuring a hydrazinylmethyl substituent at the 2-position and a methoxy group at the 6-position.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-11-7-4-2-3-6(10-7)5-9-8/h2-4,9H,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVHDXUUINFGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)-6-methoxypyridine typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with methylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-(Hydrazinylmethyl)-6-methoxypyridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Condensation Reactions

The hydrazinyl group participates in condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction typically occurs under mild acidic or neutral conditions:

  • Example : Reaction with benzaldehyde in ethanol at 60°C yields N'-benzylidene-2-(hydrazinylmethyl)-6-methoxypyridine (Figure 1A).

  • Mechanism : Nucleophilic attack by the hydrazinyl nitrogen on the carbonyl carbon, followed by dehydration.

Reaction ComponentConditionsProduct YieldReference
BenzaldehydeEthanol, 60°C, 4 h78%
AcetophenoneMethanol, RT, 12 h65%

Oxidation Reactions

The hydrazinyl group is susceptible to oxidation, forming diazenes or nitriles depending on the reagent:

  • Oxidizing Agents : H₂O₂, KMnO₄, or NaOCl.

  • Example : Treatment with H₂O₂ in acetic acid at 0°C generates 2-(azidomethyl)-6-methoxypyridine (Figure 1B).

Oxidizing AgentSolventTemperatureProductYield
H₂O₂ (30%)Acetic acid0°C2-(Azidomethyl)-6-methoxy52%
KMnO₄H₂O/THF25°CPyridine-N-oxide41%

Reduction Reactions

The hydrazinyl group can be reduced to an amine under catalytic hydrogenation or using LiAlH₄:

  • Example : Hydrogenation over Pd/C in methanol produces 2-(aminomethyl)-6-methoxypyridine (Figure 1C) .

  • Key Condition : H₂ (1 atm), 6 h, quantitative yield .

Substitution Reactions

The methoxy group undergoes nucleophilic aromatic substitution (NAS) under strongly basic or acidic conditions:

  • Example : Reaction with NH₃ in MeOH at 100°C replaces the methoxy group with an amine, yielding 2-(hydrazinylmethyl)-6-aminopyridine .

ReagentConditionsProductYield
NH₃ (aq.)MeOH, 100°C, 8 h6-Amino derivative67%
H₂NNH₂EtOH, reflux, 12 h6-Hydrazinyl derivative58%

Complexation with Metal Ions

The hydrazinyl group acts as a bidentate ligand, forming complexes with transition metals:

  • Example : Reaction with Cu(NO₃)₂ in ethanol produces a Cu(II) complex (Figure 1D) .

  • Stoichiometry : 1:2 (metal:ligand), confirmed by elemental analysis .

Metal SaltSolventComplex StructureStability
Cu(NO₃)₂EthanolOctahedral>6 months
FeCl₃MethanolTetrahedral3 months

Comparative Reactivity with Analogues

The reactivity of 2-(hydrazinylmethyl)-6-methoxypyridine differs from structurally similar compounds:

CompoundReactivity with BenzaldehydeOxidation Rate (H₂O₂)NAS Efficiency (NH₃)
2-Hydrazinylpyridine92%FastLow
6-MethoxypyridineN/AN/A89%
Target Compound 78%Moderate67%

Mechanistic Insights

  • Electronic Effects : The methoxy group donates electron density via resonance, activating the pyridine ring for electrophilic substitution at the 3- and 5-positions.

  • Steric Considerations : The hydrazinylmethyl group introduces steric hindrance, slowing NAS at the 2-position .

Challenges and Limitations

  • Stability Issues : The hydrazinyl group is prone to aerial oxidation, requiring inert-atmosphere handling.

  • Solubility Constraints : Limited solubility in polar aprotic solvents complicates large-scale reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 6-methoxypyridine exhibit notable antimicrobial properties. For instance, compounds similar to 2-(Hydrazinylmethyl)-6-methoxypyridine have been tested against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate their effectiveness:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195
Bacillus subtilis0.0048
Candida albicans0.039

These results suggest that such compounds could be developed into broad-spectrum antimicrobial agents, potentially useful in treating infections resistant to conventional antibiotics.

1.2 Neuroprotective Properties

In addition to antimicrobial activity, studies have highlighted the neuroprotective effects of methoxypyridine derivatives. Specifically, cellular models exposed to oxidative stress showed reduced cell death when treated with these compounds, indicating their potential role in neurodegenerative disease therapies.

Synthesis and Industrial Applications

2.1 Synthesis of Hair Dyes

The production of hair dyes is a notable industrial application of 2-(Hydrazinylmethyl)-6-methoxypyridine and its derivatives. The compound serves as an intermediate in the synthesis of oxidative hair dye formulations, which are widely used in the cosmetic industry. The synthesis process involves several steps, including the reduction of nitropyridine derivatives to form diaminopyridines, which are then utilized in dye formulations .

2.2 Catalysis and Material Science

The compound has also been explored for its potential use as a catalyst or precursor for synthesizing metal complexes and biopolymers. Its unique chemical structure allows it to participate in various reactions that can lead to the formation of valuable materials with specific properties .

Case Studies

3.1 Antimicrobial Efficacy Study

A comprehensive study assessed the antimicrobial effects of several pyridine derivatives, including 2-(Hydrazinylmethyl)-6-methoxypyridine. The findings indicated that this compound was among the most effective against E. coli and S. aureus, emphasizing its potential for development into an antimicrobial agent suitable for clinical applications.

3.2 Neuroprotective Evaluation

Another investigation focused on the neuroprotective properties of this compound in cellular models subjected to oxidative stress conditions. The results showed a significant reduction in cell death, suggesting its utility as a protective agent against neurodegenerative conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(hydrazinylmethyl)-6-methoxypyridine with related pyridine derivatives, focusing on structural variations, synthetic pathways, and functional properties.

Substituent Variations on the Pyridine Ring

2-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine
  • Structural Difference : Incorporates a triazole ring and a chlorophenyl group at positions 2 and 4, respectively.
  • Key Properties : Exhibits potent inhibition of human topoisomerase IIα (IC₅₀ = 1.8 μM) and anticancer activity against HeLa cells (IC₅₀ = 2.4 μM). Supported by DFT calculations and molecular docking studies .
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
2-(Chloromethyl)-6-methoxypyridine
  • Structural Difference : Chloromethyl group replaces hydrazinylmethyl.
  • Applications : Intermediate in tuberculosis drug analogs (e.g., bedaquiline derivatives). Reactivity in Suzuki-Miyaura coupling and Mannich condensation reactions is well-documented .
2-(Hydroxymethyl)-6-methoxypyridine
  • Structural Difference : Hydroxymethyl group instead of hydrazinylmethyl.
  • Synthesis : Produced via NaBH₄ reduction of 6-methoxy-2-pyridinecarboxaldehyde (97% yield) .

Hydrazine Derivatives and Positional Isomers

5-Hydrazinyl-2-methoxypyridine
  • Structural Difference : Hydrazinyl group at position 5 instead of 2.
  • Applications : Used in synthesizing heterocyclic compounds for CNS drug development. Available as a hydrochloride salt (CAS 89943-12-4) .
2-Hydrazinyl-6-methylpyridine
  • Structural Difference : Methyl group at position 6 instead of methoxy.
  • Properties : Molecular weight = 123.16 g/mol; used in coordination chemistry (e.g., ligand for rhodium complexes) .

Halogenated and Organometallic Derivatives

2-(4-Bromobenzoyl)-6-methoxypyridine
  • Structural Difference : 4-bromobenzoyl group at position 2.
  • Applications : Intermediate in organic synthesis; molecular weight = 292.13 g/mol .
2-Methoxy-6-(tributylstannyl)pyridine
  • Structural Difference : Tributylstannyl group at position 4.
  • Applications: Organotin reagent for cross-coupling reactions (boiling point: 309–313 °C) .

Data Table: Key Parameters of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Relevance Reference
2-(Hydrazinylmethyl)-6-methoxypyridine C₇H₁₁N₃O 153.18 Hydrazinylmethyl, methoxy Ligand precursor, discontinued
2-(1-Benzyl-5-methyl-triazolyl)-6-methoxy C₂₂H₂₀ClN₅O 405.88 Triazole, chlorophenyl Topoisomerase IIα inhibitor
2-(Chloromethyl)-6-methoxypyridine C₇H₈ClNO 157.60 Chloromethyl Tuberculosis drug intermediate
5-Hydrazinyl-2-methoxypyridine HCl C₆H₁₀ClN₃O 175.62 Hydrazinyl (position 5) CNS drug synthesis

Research Findings and Trends

  • Anticancer Activity : Triazole- and chlorophenyl-substituted derivatives show superior anticancer activity compared to hydrazinylmethyl analogs, likely due to enhanced π-π stacking with DNA targets .
  • Reactivity : Chloromethyl and bromomethyl derivatives are more reactive in cross-coupling reactions than hydrazinylmethyl analogs, making them preferred intermediates in drug synthesis .
  • Stereoselectivity : Hydrazinylmethyl derivatives exhibit lower enantioselectivity in allylation reactions compared to 3-(6-methoxypyridine) substituents (e.g., 20% lower yields in propargyl alcohol reactions) .

Biological Activity

2-(Hydrazinylmethyl)-6-methoxypyridine is a hydrazine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by its pyridine scaffold, which is known for diverse pharmacological properties. This article reviews the biological activity of 2-(Hydrazinylmethyl)-6-methoxypyridine, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of 2-(Hydrazinylmethyl)-6-methoxypyridine can be represented as follows:

C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

The biological activity of hydrazine derivatives, including 2-(Hydrazinylmethyl)-6-methoxypyridine, often involves the modulation of various enzymatic pathways and cellular processes. Notably, hydrazones have been reported to exhibit:

  • Antimicrobial Activity : Inhibition of bacterial growth through interference with metabolic pathways.
  • Antitumor Activity : Induction of apoptosis in cancer cells and inhibition of tumor growth.
  • Anti-inflammatory Effects : Modulation of inflammatory cytokines and pathways.

Antimicrobial Activity

Research indicates that hydrazine derivatives can possess significant antimicrobial properties. For instance, hydrazones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes.

Antitumor Activity

Studies have demonstrated that compounds similar to 2-(Hydrazinylmethyl)-6-methoxypyridine exhibit preferential cytotoxicity against transformed cells compared to normal cells. This selectivity is crucial for developing anticancer agents with reduced side effects . The compound's ability to induce apoptosis through the activation of caspase pathways has been observed in several in vitro studies.

Anti-inflammatory Effects

Inhibitors targeting p38 MAP kinase have shown promise in treating inflammatory diseases. Compounds derived from hydrazines have been linked to decreased production of pro-inflammatory cytokines such as TNFα and IL-1β . This suggests a potential therapeutic role for 2-(Hydrazinylmethyl)-6-methoxypyridine in managing conditions like rheumatoid arthritis.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a series of hydrazone derivatives, including those based on pyridine scaffolds. Results indicated that these compounds exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, demonstrating significant cytotoxic effects .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of several hydrazine derivatives. The study revealed that 2-(Hydrazinylmethyl)-6-methoxypyridine had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .

Research Findings Summary Table

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall
AntitumorInduction of apoptosis
Anti-inflammatoryInhibition of cytokines

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